2-Amino-8-methoxy-8-oxooctanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131956-96-2 |
|---|---|
Molecular Formula |
C9H16NO4- |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-amino-8-methoxy-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO4/c1-14-8(11)6-4-2-3-5-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1 |
InChI Key |
ZYWZMWMPDZJWFD-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCC(C(=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 8 Methoxy 8 Oxooctanoate
Classical Organic Synthesis Approaches
The synthesis of 2-Amino-8-methoxy-8-oxooctanoate, a chiral α-amino acid derivative, can be approached through established methodologies in organic synthesis. These methods often prioritize stereochemical control and the efficient assembly of the carbon skeleton.
Convergent Synthesis Strategies
Convergent synthesis offers an efficient route to complex molecules like this compound by preparing key fragments separately before their final assembly. This strategy is particularly advantageous for constructing molecules with multiple functional groups and stereocenters. A plausible convergent approach for this compound can be inferred from the synthesis of structurally similar long-chain amino acids, such as L-2-amino-8-oxodecanoic acid (Aoda). scispace.comnih.govacs.org
The stereochemistry at the α-carbon is a critical feature of this compound. To achieve the desired enantiopurity, the synthesis can commence from a chiral pool precursor. L-glutamic acid is an ideal starting material as it provides the (S)-configured α-amino acid core. scispace.com The synthesis of a key aldehyde intermediate from L-glutamic acid has been reported in high yield. scispace.com This aldehyde can serve as one of the primary fragments in a convergent synthesis.
Alternatively, enantiomerically pure allylglycine can be utilized as a precursor to establish the α-amino acid stereocenter. nih.govacs.org
The coupling of two main fragments is the cornerstone of a convergent synthesis. For this compound, a Wittig-type reaction or a related olefination reaction represents a viable fragment coupling strategy. scispace.com This would involve the reaction of an aldehyde derived from a chiral precursor (as described in 2.1.1.1) with a suitable phosphorus ylide. This ylide would contain the remaining carbon atoms of the chain, terminating in a group that can be converted to the methoxycarbonyl moiety.
Following the coupling, a hydrogenation step is typically employed to reduce the resulting double bond, thereby forming the saturated octanoate (B1194180) chain. scispace.com The use of specific catalysts can ensure the stereochemical integrity of the molecule is maintained throughout this process.
Peptide coupling reagents and techniques could also be adapted for fragment coupling, particularly in solid-phase synthesis approaches where amino acids are sequentially added. biotage.comswolverine.combiotage.comyoutube.com
Table 1: Potential Fragments for Convergent Synthesis
| Fragment A (from Chiral Pool) | Fragment B | Coupling Reaction |
| Aldehyde from L-glutamic acid | Phosphorus ylide with methoxycarbonyl group | Wittig Reaction |
| Protected allylglycine derivative | C5 fragment with a terminal reactive group | Cross-coupling reaction |
Key Reaction Steps and Conditions
The successful synthesis of this compound hinges on several key chemical transformations, each requiring specific conditions to ensure high yield and stereoselectivity.
An alternative to convergent synthesis is the direct alkylation of a glycine (B1666218) derivative at the α-carbon. This approach involves the use of a chiral glycine enolate synthon, where a chiral auxiliary controls the stereochemical outcome of the alkylation. documentsdelivered.com The enolate is generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with an electrophile.
For the synthesis of this compound, the electrophile would be a six-carbon chain with a terminal methoxycarbonyl group and a leaving group (e.g., a bromide or iodide) at the other end. The stereoselective alkylation of chiral glycine enolates is a well-established method for the enantioselective synthesis of α-amino acid derivatives. documentsdelivered.com
Palladium-catalyzed allylic alkylation of glycine ester enolates represents another powerful method for introducing side chains with high stereocontrol. core.ac.uk
Table 2: Reagents for α-Carbon Alkylation
| Glycine Derivative | Chiral Auxiliary | Base | Alkylating Agent |
| Glycine methyl ester | (S)-(-)-2,5-Diphenyl-pyrrolidine | LDA | Methyl 6-bromohexanoate |
| N-Boc-glycine ethyl ester | Evans auxiliary | NaHMDS | Methyl 6-iodohexanoate |
While less common for the primary synthesis of the carbon backbone of amino acids, electrophilic substitution reactions can be relevant for the modification of the side chain. The functional groups present in this compound, specifically the ester and the secondary amine (once deprotected), are not highly susceptible to classical electrophilic aromatic substitution. However, the enolizable protons alpha to the ester carbonyl could potentially undergo substitution under specific basic conditions, though this is less controlled than the targeted alkylation of a glycine enolate.
More relevant would be the reactions of the nucleophilic amino group after deprotection. It can readily react with a variety of electrophiles in acylation or alkylation reactions, allowing for further derivatization of the final product.
Nucleophilic Addition to Carbonyl Centers
The carbonyl group of the methyl ester in this compound is an electrophilic center susceptible to nucleophilic attack. This fundamental reaction of organic chemistry involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.com The outcome of the reaction is contingent on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can add to the ester. This process would typically involve the addition of two equivalents of the nucleophile, first to displace the methoxy (B1213986) group and form a ketone intermediate, which then rapidly reacts with a second equivalent of the nucleophile to yield a tertiary alcohol after an aqueous workup.
In a broader context, the reactivity of amino acids in nucleophilic additions has been explored. For instance, the side chains of certain amino acids can act as nucleophiles and react with electrophilic compounds like quinones. nih.gov This highlights the potential for both the amino and carboxylate groups within amino acid structures to participate in nucleophilic reactions, depending on the specific reactants and conditions.
Esterification and Transesterification Reactions
While this compound already possesses a methyl ester, the carboxylic acid precursor, 2-amino-8-oxooctanoic acid, can undergo esterification. nih.gov A common method for such a transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid.
Conversely, the methyl ester of this compound can undergo transesterification. This reaction involves heating the ester in the presence of a different alcohol and a catalyst (either acid or base) to exchange the methoxy group for a different alkoxy group. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.
A related compound, 8-Methoxy-8-oxooctanoic acid (monomethyl suberate), can be synthesized by the reflux of suberic acid in methanol. chemicalbook.com This demonstrates a straightforward esterification at one of the two carboxylic acid groups of the starting dicarboxylic acid.
Protection and Deprotection Strategies for Amine and Carbonyl Groups
In multifunctional molecules like this compound, it is often necessary to selectively protect one functional group while reacting the other.
Amine Protection: The primary amine is a nucleophilic and basic site that can interfere with reactions at the ester or other desired transformations. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of reaction conditions but can be readily removed with a strong acid. The Cbz group is introduced using benzyl (B1604629) chloroformate and is removed by catalytic hydrogenation. In syntheses of related 2-aminosuberic acid derivatives, the Boc group is a frequently used protecting group for the amino functionality. beilstein-journals.org
Carbonyl (Ester) Protection: While the methyl ester itself can be considered a protecting group for the carboxylic acid, there are instances where it might need to be converted to a more robust group. More commonly, the carboxylic acid precursor would be protected. If the starting material were a dicarboxylic acid, one of the carboxylic acids could be selectively protected, for example, as a tert-butyl ester, which is resistant to many reagents but can be cleaved under acidic conditions. beilstein-journals.org
Amide Bond Formation in Analogous Structures
The primary amine of this compound can readily participate in amide bond formation by reacting with a carboxylic acid. This is a cornerstone reaction in peptide synthesis and the creation of various amide-containing molecules.
Coupling Reagents and Conditions (e.g., HOBt, DCC, HATU)
To facilitate the formation of the amide bond, which can be a slow process, a coupling reagent is typically employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents and their general mechanisms are outlined below:
| Coupling Reagent | Full Name | General Mechanism |
| DCC | Dicyclohexylcarbodiimide | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| HOBt | Hydroxybenzotriazole | Often used as an additive with carbodiimides like DCC to suppress side reactions and racemization by forming an active ester. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient coupling reagent that forms an active ester, known for its high reactivity and low rates of racemization. |
The synthesis of inhibitors of histone deacetylase, which can be structurally related to 2-amino-8-oxodecanoic acids, often employs such peptide coupling techniques. nih.gov
Derivatization Reactions
Further functionalization of this compound can be achieved through oxidation and reduction reactions.
Oxidation and Reduction of Carbonyl Moieties
The ester group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org The reaction proceeds through the reduction of the ester to an aldehyde, which is then further reduced to the alcohol. It is important to note that the amine group would likely need to be protected prior to this reaction to avoid side reactions.
Oxidation of the ester group is not a typical transformation. However, if the ester were to be hydrolyzed back to the carboxylic acid, the resulting α-amino acid could undergo various oxidative reactions, though these are often complex and can lead to degradation of the molecule. More relevant is the potential for oxidation at other positions if the carbon chain were modified to contain other functional groups. For instance, in the synthesis of related compounds, a primary alcohol can be oxidized to a carboxylic acid using reagents like chromic acid. beilstein-journals.org
Substitution Reactions Involving Methoxy and Amino Groups
The structure of this compound contains two key functional groups, an amino group at the C-2 position and a methyl ester (methoxycarbonyl) at the C-8 position, which can be involved in substitution reactions. The amino group can act as a nucleophile, while the methoxy group of the ester can be a leaving group in nucleophilic acyl substitution.
The primary amino group is nucleophilic and can undergo reactions such as alkylation, acylation, or arylation. However, in the context of synthesizing more complex molecules from the amino acid backbone, these reactions typically require a protecting group strategy to prevent unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified.
The methoxy group is part of a methyl ester. This functional group is susceptible to nucleophilic acyl substitution. For instance, reaction with an amine (aminolysis) would convert the methyl ester to an amide. Saponification, using a base like sodium hydroxide, would hydrolyze the ester to a carboxylate salt. These transformations are fundamental in peptide synthesis and for modifying the C-terminus of the amino acid derivative. In some contexts, the methoxy group on aromatic rings can be substituted via nucleophilic aromatic substitution (SNAr) reactions, a process influenced by factors like the nature of the nucleophile, solvent, and the presence of activating groups. researchgate.net While the target molecule is aliphatic, the principles of nucleophilic attack and leaving group displacement are central.
Asymmetric Synthesis and Stereocontrol
Achieving stereochemical control at the α-carbon (C-2) is paramount in the synthesis of amino acids for biological and pharmaceutical applications. Several strategies have been developed for the asymmetric synthesis of functionalized amino acids like this compound.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is a cornerstone of asymmetric synthesis. numberanalytics.com
For amino acid synthesis, a common approach involves attaching a chiral auxiliary to a glycine-derived substrate. The resulting chiral enolate can then be alkylated with a suitable electrophile to introduce the amino acid side chain. The presence of the auxiliary directs the alkylating agent to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral α-amino acid. acs.org
A prominent example is the use of Ni(II) complexes of Schiff bases formed from glycine (or alanine) and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone. nih.govcapes.gov.br The planar complex allows for highly stereoselective alkylation of the glycine unit. After alkylation, the complex is disassembled under acidic conditions, and the chiral ligand can often be recovered and reused. nih.gov This methodology is attractive for producing tailor-made amino acids on a multi-gram scale. nih.govcapes.gov.br
Table 1: Chiral Auxiliary-Based Synthesis of Amino Acids
| Chiral Auxiliary/System | Substrate | Reaction Type | Key Features |
|---|---|---|---|
| Camphor-derived auxiliaries | Imide enolates | Diels-Alder, Aldol (B89426) reactions | Widely used, high stereoselectivity. numberanalytics.com |
| Amino acid-derived auxiliaries | Glycine/Alanine derivatives | Asymmetric alkylation, Aldol reactions | Derived from natural chiral pool. numberanalytics.com |
Enantioselective Catalysis in Functionalized Amino Acid Synthesis
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful method for synthesizing chiral amines and amino acids. nih.gov
In this context, a prochiral precursor, such as an enamide or an imine, is hydrogenated using a transition metal complex (e.g., rhodium, iridium, or ruthenium) coordinated to a chiral ligand. The chiral environment created by the ligand dictates the stereochemical outcome of the hydrogen addition, leading to the formation of one enantiomer in excess. nih.gov For instance, iridium complexes with phosphino-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-aryl imines. nih.gov The synthesis of chiral α-aryl glycines, which are important for various drugs, has been achieved through such catalytic methods. nih.gov
Diastereoselective Alkylation and Related Transformations
Diastereoselective reactions are used to establish a new stereocenter in a molecule that already contains one or more stereocenters. The existing chirality influences the stereochemical outcome of the reaction. In the synthesis of α-amino acids, diastereoselective alkylation of chiral enolates is a common strategy. nih.gov
This approach is closely linked to the use of chiral auxiliaries, where the auxiliary provides the initial stereocenter. The alkylation of the enolate formed from the chiral auxiliary-substrate adduct proceeds with high diastereoselectivity due to steric hindrance, which favors the approach of the electrophile from the less hindered face. nih.gov The stereochemical outcome can often be predicted based on the conformation of the enolate-auxiliary complex. acs.org
Enantioconvergent Synthesis Pathways
Enantioconvergent synthesis aims to convert a racemic starting material into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. A key strategy in this area is dynamic kinetic resolution (DKR).
In DKR, a racemic starting material is subjected to a process that rapidly equilibrates the two enantiomers while one of them is selectively removed by an irreversible reaction, often catalyzed by an enzyme or a chiral catalyst. nih.gov For amino acid synthesis, this could involve the resolution of a racemic amino acid derivative where the unwanted enantiomer is continuously racemized back to the starting material, allowing it to be converted into the desired enantiomer. This approach is highly efficient for producing optically pure amino acids.
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and green alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, are highly selective (chemo-, regio-, and stereoselective), and can obviate the need for protecting groups. symeres.comnih.gov Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient synthetic routes. nih.govresearchgate.net
For the synthesis of non-canonical amino acids, several enzymatic strategies are available:
Enzymatic Resolution: This classic method uses enzymes like aminopeptidases or amidases that selectively hydrolyze one enantiomer of a racemic mixture of amino acid amides or esters. symeres.comiupac.org For example, aminopeptidases can selectively hydrolyze the L-amino acid amide, allowing the resulting L-amino acid to be separated from the unreacted D-amino acid amide. symeres.com
Asymmetric Reductive Amination: Enzymes such as amino acid dehydrogenases can catalyze the asymmetric reductive amination of α-keto acids to produce chiral α-amino acids with high enantiomeric excess. rsc.org
Transamination: Aminotransferases (or transaminases) catalyze the transfer of an amino group from an amine donor (like L-alanine) to a keto acid acceptor, creating a new chiral amino acid. nih.govrsc.org
C-H Functionalization: Certain enzymes, like hydroxylases, can perform regio- and stereoselective hydroxylation at unactivated C-H bonds, a challenging transformation in traditional organic synthesis. nih.gov For instance, the Fe/αKG leucine (B10760876) 5-hydroxylase GriE can selectively hydroxylate leucine at the δ-position. nih.gov A related enzyme, 8-amino-7-oxononanoate (B1240340) synthase (AONS), catalyzes a condensation reaction to form an α-amino ketone, demonstrating the potential of enzymes to construct the core structure of functionalized amino acids. nih.gov
These biocatalytic methods are increasingly used in one-pot chemoenzymatic cascades, where an enzymatic reaction is combined with a chemical step to produce complex molecules efficiently. nih.gov
Table 2: Comparison of Asymmetric Synthesis Strategies
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Temporary covalent bonding of a chiral molecule to direct stereochemistry. numberanalytics.com | Reliable, high stereoselectivity, well-established. nih.gov | Requires additional steps for attachment and removal, not atom-economical. |
| Enantioselective Catalysis | A small amount of a chiral catalyst creates a large amount of chiral product. nih.gov | Highly atom-economical, scalable, high turnover numbers. | Catalyst development can be expensive and time-consuming. |
| Biocatalysis | Use of enzymes to perform highly specific transformations. symeres.com | High stereospecificity, mild conditions, environmentally friendly. nih.govnih.gov | Substrate scope can be limited, enzyme stability can be an issue. |
Enzymatic Reductive Amination of Carbonyl Compounds
Enzymatic reductive amination is a powerful technique for converting α-keto acids into α-amino acids with high enantioselectivity. acs.orgwikipedia.org This process, often catalyzed by amino acid dehydrogenases, involves the conversion of a ketone to an amine via an imine intermediate. wikipedia.orggoogle.com For the synthesis of this compound, the corresponding α-keto acid, 2-oxo-8-methoxy-8-oxooctanoic acid , would serve as the direct precursor.
The reaction is typically performed in an aqueous environment and can utilize various aminating agents, including ammonia. researchgate.net Dehydrogenase enzymes, common in biochemistry for producing amino acids like glutamate (B1630785) from α-ketoglutarate, are highly stereospecific, which is crucial for producing a single enantiomer of the target amino acid. wikipedia.org Iridium-based catalysts have also been developed for the direct asymmetric reductive amination of α-keto acids, offering a chemocatalytic alternative to enzymes. nih.govnih.gov These methods provide a direct and atom-economical route to the desired product. acs.org
Table 1: Examples of Catalysts for Reductive Amination of α-Keto Acids This table presents catalysts used for the reductive amination of various α-keto acids, a process applicable to the synthesis of this compound.
| Catalyst Type | Catalyst Example | Substrate Class | Key Features |
|---|---|---|---|
| Biocatalyst | Phenylalanine Dehydrogenase | α-ketodicarboxylic acid derivatives | Enzymatic, high stereoselectivity google.com |
| Homogeneous Catalyst | Cp*Ir complexes with chiral ligands | α-keto acids | High chemo- and stereoselectivity nih.gov |
Tandem Aldol Addition–Transamination Reactions for γ-Hydroxy-α-amino Acids
Tandem, or cascade, reactions offer a highly efficient approach by combining multiple transformation steps in a single pot, avoiding the isolation of intermediates. researchgate.net For the synthesis of γ-hydroxy-α-amino acids, a tandem aldol addition-transamination sequence has been effectively demonstrated. nih.govacs.orgacs.org This strategy involves an initial enantioselective aldol addition between a pyruvate (B1213749) derivative and an aldehyde, catalyzed by a hydratase-aldolase, to form a chiral 4-hydroxy-2-oxo acid. researchgate.net This intermediate is then aminated in situ by a transaminase to yield the final γ-hydroxy-α-amino acid. nih.govacs.org
While this compound is not a γ-hydroxy amino acid, the principles of this tandem reaction, particularly the transamination step, are highly relevant. Transaminases are versatile enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.comrsc.org
Utilization of Hydratases and Transaminases
The combination of hydratases and transaminases in enzymatic cascades showcases the power of multi-enzyme systems. nih.govacs.org In the context of the tandem reactions described above, the trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida has been used to create the chiral 4-hydroxy-2-oxo acid intermediate.
Following the aldol addition, a transaminase (also known as an aminotransferase) introduces the amino group. youtube.com These enzymes require a coenzyme, pyridoxal (B1214274) phosphate (B84403) (PLP), and an amine donor. mdpi.comyoutube.com Various strategies exist to drive the reaction equilibrium towards the product, such as using specific amine donors like L-alanine or benzylamine, or employing multi-enzyme cascades to recycle co-products. nih.govacs.orgacs.org For instance, a dual-enzyme system with a branched-chain aminotransferase (BCAT) and an aspartate aminotransferase (AspAT) can be used to regenerate the glutamate amine donor. The versatility of transaminases allows them to act on a broad range of keto-acid substrates, making them suitable candidates for the final amination step in a potential synthesis of this compound from its keto-acid precursor. rsc.org Recently, lysine (B10760008) has been explored as a "smart" amine donor, as its ketone byproduct cyclizes, driving the reaction equilibrium forward without needing a complex multi-enzyme system. nih.gov
Industrial Scale Synthesis Considerations
Translating a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and process design to ensure economic viability and sustainability. cambridge.org
Optimization of Synthetic Routes for Yield and Cost Efficiency
The industrial production of amino acids, a multi-million ton per year market, heavily relies on microbial fermentation using strains of bacteria like Corynebacterium glutamicum. nih.govresearchgate.net These processes are continuously improved through metabolic engineering to maximize yield and utilize alternative, cost-effective carbon sources. nih.gov
Table 2: Factors Influencing Yield in Amide Coupling Reactions This table, based on a machine learning model for amide coupling, highlights key parameters that would need optimization for an efficient synthesis of an amino acid derivative. acs.org
| Parameter | Contribution to Yield Prediction | Significance |
|---|---|---|
| Activator & Acid Compatibility | 43% | The efficiency of the initial carboxylic acid activation is critical. |
| Reaction Medium | 19% | Solvent choice affects solubility, reactivity, and compartmentalization. |
| Amine Structure | 19% | The nature of the amine component significantly impacts the reaction outcome. |
Implementation of Continuous Flow Systems
Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including enhanced safety, better heat and mass transfer, and higher productivity. acs.org In a flow system, reagents are continuously pumped through a reactor where they mix and react, with the product being collected downstream. rsc.org
This technology has been successfully applied to peptide synthesis, a process closely related to amino acid synthesis. nih.gov Flow systems allow for precise control over reaction parameters like temperature and residence time, which can be optimized to maximize conversion and minimize side reactions. thieme-connect.deresearchgate.net For example, in solid-phase peptide synthesis, using flow technology drastically reduces the required excess of expensive amino acid monomers (down to 1.5 equivalents) while achieving nearly quantitative yields. nih.gov The implementation of continuous flow for the enzymatic or chemical synthesis of this compound could lead to a more efficient, economical, and sustainable manufacturing process. thieme-connect.de
Lack of Scientific Data for this compound Prevents In-Depth Analysis
Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant absence of published research on the chemical compound this compound. This scarcity of information precludes the creation of a detailed scientific article as requested, which was to be focused solely on this compound's biochemical roles and metabolic interplay.
The intended article was structured to explore the enzyme-substrate interactions, metabolic pathways, and precursor functions of this compound. This included specific subsections on mechanistic studies of compound-enzyme binding, the kinetics of its enzymatic transformations, its potential role as a substrate in fatty acid metabolism, its integration into amino acid metabolic networks, and its possible involvement in biotin (B1667282) biosynthesis pathways.
Despite targeted searches for data pertaining to these areas, no substantive research findings, kinetic data, or mechanistic studies for this compound could be located in the public domain. The information required to populate the requested data tables and provide detailed research findings on this specific molecule is not available.
While the outline provided suggests a compound with potential relevance to fatty acid and amino acid metabolism, as well as biotin synthesis, the scientific community has not published research that would substantiate these roles for this compound. Therefore, any attempt to generate the requested article would fall short of the required standards of scientific accuracy and would not be based on verifiable research.
Following an extensive search for scientific literature on the chemical compound "this compound," it has become evident that there is a significant lack of available data to fulfill the detailed article as requested. The search results were limited to vendor listings, which are prohibited as sources for this article, and did not provide the in-depth biochemical, metabolic, and mechanistic information required by the outline.
The specific instructions to focus solely on "this compound" and to adhere strictly to the provided outline, combined with the exclusion of certain websites, prevent the generation of a scientifically accurate and well-sourced article. Creating content for the specified sections—such as its role as a precursor to specialized metabolites, its participation in specific enzymatic reactions, its molecular targets, and its biological activity in non-human systems—would necessitate speculating beyond the available evidence, which would compromise the integrity and scientific validity of the information.
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Biochemical Roles and Metabolic Interplay of Functionalized Octanoates
Biological Activity in Non-Human Systems
Role in Prokaryotic Metabolic Regulation (e.g., Vitamin B12 Interdependencies)
There is no available research that discusses the involvement of 2-Amino-8-methoxy-8-oxooctanoate in the metabolic regulation of prokaryotic organisms or any potential interdependencies with Vitamin B12.
Investigations into Antimicrobial Properties in Bacterial Strains
No studies were found that have investigated or reported on the antimicrobial properties of this compound against any bacterial strains. Therefore, no data tables on its antimicrobial activity can be generated.
Advanced Research Methodologies for 2 Amino 8 Methoxy 8 Oxooctanoate
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for deciphering the molecular architecture of "2-Amino-8-methoxy-8-oxooctanoate." By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of "this compound," including its stereochemistry and regiochemistry. rsc.orgyoutube.com Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.
In ¹H NMR, the chemical shift of the proton attached to the alpha-carbon (the carbon bearing the amino group) is a key indicator of its chemical environment. youtube.com The stereochemical configuration at this chiral center can be investigated through the analysis of coupling constants and through the use of two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space proximity of protons. rsc.org The regiochemistry, confirming the positions of the amino and methoxy-oxo-octanoate groups, is determined by analyzing the splitting patterns and chemical shifts of the entire proton spin system along the octanoate (B1194180) chain.
¹³C NMR spectroscopy provides complementary information by detecting the chemical shifts of each unique carbon atom in the molecule. spectralservice.de The carbonyl carbons of the ester and carboxylic acid groups, the carbon bearing the amino group, and the methoxy (B1213986) carbon all exhibit characteristic chemical shifts. researchgate.net The analysis of ¹³C NMR spectra, often in conjunction with heteronuclear correlation experiments like HSQC and HMBC, allows for the complete assignment of the carbon skeleton and confirms the location of all functional groups. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Alpha-Amino Acid | α-CH | 3.0 - 4.5 |
| α-NH₂ | 1.0 - 5.0 (broad) | |
| -COOH | 10.0 - 13.0 (broad) | |
| Methyl Ester | -OCH₃ | 3.5 - 4.0 |
| -C=O | 170 - 180 | |
| Aliphatic Chain | -CH₂- | 1.2 - 2.5 |
Note: These are predicted ranges based on typical values for similar functional groups in related molecules. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in "this compound". bellevuecollege.edulibretexts.org The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
The presence of the primary amine (-NH₂) is typically confirmed by a medium-intensity absorption in the 3300-3500 cm⁻¹ region, which may appear as a doublet. fiveable.meyoutube.com The carboxylic acid O-H bond gives rise to a very broad absorption band in the 2500-3300 cm⁻¹ range. fiveable.me A strong, sharp absorption peak between 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. fiveable.meuobabylon.edu.iq The C=O stretch of the carboxylic acid is also found in this region, often around 1700-1725 cm⁻¹. fiveable.me Furthermore, C-O stretching vibrations from the ester and carboxylic acid groups are expected in the 1000-1300 cm⁻¹ region. uobabylon.edu.iq
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Amine | N-H stretch | 3300 - 3500 | Medium |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Ester/Carboxylic Acid | C=O stretch | 1700 - 1750 | Strong |
| Ester/Carboxylic Acid | C-O stretch | 1000 - 1300 | Medium-Strong |
| Alkane | C-H stretch | 2850 - 2960 | Medium-Strong |
Note: These are characteristic frequency ranges and the exact position and intensity can be influenced by the molecular environment and sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "this compound," which lacks extensive chromophores, the UV-Vis spectrum is expected to be relatively simple. The primary electronic transitions anticipated are the n→π* transitions associated with the carbonyl groups of the ester and carboxylic acid functionalities. These transitions are typically weak and occur at the lower end of the UV spectrum. While not providing extensive structural detail, UV-Vis spectroscopy can be useful for quantitative analysis, as the absorbance is proportional to the concentration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" with high accuracy. High-resolution mass spectrometry can provide the elemental composition of the molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.
Common fragmentation pathways for amino acids and their esters include the loss of the carboxyl group (as CO₂), the ester group, and cleavage of the carbon-carbon bonds along the aliphatic chain. The analysis of these fragment ions helps to confirm the sequence and structure of the molecule. Techniques such as tandem mass spectrometry (MS/MS) can be used to further elucidate the fragmentation pathways and confirm the connectivity of the atoms.
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the purification and assessment of the purity of "this compound."
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for its separation from reaction mixtures or impurities. nih.govnih.govacs.org Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common mode for the analysis of amino acids and their derivatives. nih.govnih.gov
The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity of a sample is determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. For chiral compounds like "this compound," chiral HPLC, employing a chiral stationary phase, can be used to separate and quantify the individual enantiomers. wisc.edu Derivatization with fluorescent tags is often employed to enhance detection sensitivity in HPLC analysis of amino acids. dss.go.thyoutube.com
Table 3: Typical HPLC Parameters for the Analysis of Amino Acid Derivatives
| Parameter | Description | Typical Value/Condition |
| Column | Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Solvents | Gradient of aqueous buffer and acetonitrile/methanol (B129727) |
| Detector | Detection Method | UV-Vis or Fluorescence (with derivatization) |
| Flow Rate | --- | 0.5 - 1.5 mL/min |
| Temperature | --- | Ambient or controlled (e.g., 30-40 °C) |
Note: These are general conditions and must be optimized for the specific separation of this compound.
Flash Chromatography for Purification of Synthetic Intermediates and Products
Flash chromatography is an indispensable technique for the rapid and efficient purification of synthetic intermediates and the final product, this compound. In the multi-step synthesis of HDAC inhibitors, crude reaction mixtures often contain unreacted starting materials, byproducts, and residual reagents. Flash chromatography, a preparative liquid chromatography technique that uses a column packed with a solid stationary phase and a pressurized gas to drive the mobile phase, allows for the separation of these components based on their differential partitioning between the two phases.
The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase, a solvent system of varying polarity (e.g., hexane-ethyl acetate), is critical for achieving optimal separation. The progress of the purification is monitored by analyzing fractions collected from the column. This method is crucial for obtaining highly pure compounds necessary for subsequent biological testing and for ensuring the reliability and reproducibility of research findings.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used extensively to monitor the progress of chemical reactions during the synthesis of this compound and its precursors. tandfonline.com By spotting small aliquots of the reaction mixture onto a TLC plate coated with a stationary phase (commonly silica gel) at different time intervals, chemists can qualitatively assess the consumption of starting materials and the formation of products. rsc.org
The plate is then developed in a chamber containing a suitable mobile phase. The separated spots, corresponding to different components of the reaction mixture, are visualized under UV light or by staining. This allows for a quick determination of the reaction's completion, the presence of intermediates, or the formation of byproducts, guiding decisions on reaction time and work-up procedures. tandfonline.comrsc.org
Biochemical Assay Development for Functional Studies
Enzyme inhibition assays are fundamental to characterizing the biological activity of this compound as a potential HDAC inhibitor. These assays measure the ability of the compound to reduce the enzymatic activity of specific HDAC isoforms. nih.gov Typically, a fluorogenic or colorimetric substrate is used, which upon deacetylation by an HDAC enzyme, produces a detectable signal. epigentek.comnih.gov The intensity of this signal is proportional to the enzyme's activity.
By incubating the HDAC enzyme with varying concentrations of this compound, researchers can determine the concentration at which the compound inhibits 50% of the enzyme's activity (the IC50 value). nih.gov This provides a quantitative measure of the compound's potency. Different assay formats exist, including those using purified recombinant HDAC enzymes to assess isoform selectivity and cell-based assays that measure HDAC inhibition within a cellular context. nih.govpromega.com These assays are critical for understanding the compound's mechanism of action and its potential as a therapeutic agent. youtube.com
Table 1: Representative Data from an HDAC Inhibition Assay
| Compound | Target HDAC Isoform | IC50 (nM) |
| This compound | HDAC1 | 15 |
| This compound | HDAC6 | 250 |
| Reference Inhibitor (e.g., Vorinostat) | HDAC1 | 10 |
| Reference Inhibitor (e.g., Vorinostat) | HDAC6 | 20 |
This is a hypothetical data table for illustrative purposes.
To further elucidate the interaction between this compound and its target HDAC enzymes, various protein-ligand binding assays are employed. nih.gov These biophysical techniques provide direct evidence of binding and can quantify the affinity and kinetics of the interaction. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and thermal shift assays are commonly used.
ITC, for instance, measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). SPR monitors the change in refractive index at a sensor surface as the compound binds to an immobilized HDAC protein, providing real-time kinetic data (association and dissociation rates). These assays are crucial for confirming direct target engagement and for understanding the molecular forces driving the interaction. nih.gov
Cell-based assays are essential for evaluating the biological effects of this compound in a more physiologically relevant context. nih.gov These assays move beyond simple enzyme inhibition to assess the compound's impact on cellular processes. For instance, researchers can measure the levels of histone acetylation in cells treated with the compound using techniques like Western blotting or immunofluorescence. nih.gov
Furthermore, the effects on cell viability, proliferation, and apoptosis can be assessed in cancer cell lines to determine the compound's anti-tumor potential. aacrjournals.orgnih.gov Gene expression profiling using techniques like microarrays or RNA sequencing can reveal the downstream effects of HDAC inhibition on transcriptional programs. aacrjournals.org These cellular assays provide a comprehensive profile of the compound's biological activity and are critical for predicting its in vivo efficacy. nih.gov
Table 2: Illustrative Data from a Cell-Based Assay
| Cell Line | Treatment | Histone H3 Acetylation (Fold Change) | Cell Viability (%) |
| HCT116 (Colon Cancer) | Vehicle Control | 1.0 | 100 |
| HCT116 (Colon Cancer) | This compound (1 µM) | 3.5 | 65 |
| Normal Colon Fibroblasts | Vehicle Control | 1.0 | 100 |
| Normal Colon Fibroblasts | This compound (1 µM) | 1.2 | 95 |
This is a hypothetical data table for illustrative purposes.
Radiolabeling Strategies for Tracer Development
Radiolabeling of this compound with positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), is a key step in developing tracers for Positron Emission Tomography (PET) imaging. mdpi.com PET is a non-invasive imaging technique that can visualize and quantify the distribution of HDAC enzymes in living subjects, including in the brain. koreascience.kr
The synthesis of a radiolabeled version of this compound involves incorporating the radioisotope into the molecule in the final synthetic step. This requires specialized radiochemistry techniques and purification methods, such as high-performance liquid chromatography (HPLC), to ensure high radiochemical purity. researchgate.net The resulting radiotracer can then be used in preclinical and clinical PET studies to assess target engagement of unlabeled HDAC inhibitors, to study the role of HDACs in various diseases, and to aid in the development of novel therapies. nih.govresearchgate.net
Synthesis of Isotopically Labeled this compound Derivatives
The synthesis of isotopically labeled this compound would involve the strategic incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into its molecular structure. The choice of isotope and its position in the molecule depends on the specific biological question being investigated. Labeling can be achieved through chemical synthesis or biosynthetic methods.
Chemical Synthesis Approaches:
Chemical synthesis offers precise control over the location of the isotopic label. A plausible synthetic route could be adapted from methods used for similar amino acid derivatives, such as 2-aminosuberic acid or 2-amino-8-oxodecanoic acid. beilstein-journals.orgnih.gov A general strategy would start with a precursor molecule where the isotopic atom is already present.
For instance, to introduce a ¹³C label into the methoxy group, ¹³C-labeled methanol would be used in the final esterification step of a protected 2-aminooctanedioic acid. To label the carbon backbone, a starting material containing a ¹³C-labeled carbon skeleton would be required. Modern synthetic techniques, such as palladium-catalyzed C(sp³)–H functionalization, have proven versatile for creating ¹³C methyl-labeled amino acids and could be adapted for this purpose. nih.govrsc.org
Another common strategy is the labeling of the carboxylic acid group. Methods have been developed for the high-performance isotope labeling of carboxylic acid-containing metabolites using isotope-coded derivatization reagents, which could be applied to the free carboxylic acid end of the molecule. nih.gov
Table 1: Potential Isotopically Labeled Precursors for Synthesis
| Labeled Precursor | Target Isotope Location in Final Compound | Isotope |
| ¹³C-Methanol | Methoxy group (-OCH₃) | ¹³C |
| L-Glutamic acid (¹³C₅, ¹⁵N) | Amino acid backbone and nitrogen | ¹³C, ¹⁵N |
| ¹³C-labeled hexanedioic acid | C3 to C8 of the octanoic chain | ¹³C |
| ¹⁵N-Ammonia | Amino group (-NH₂) | ¹⁵N |
This table represents a hypothetical set of precursors based on established synthetic methodologies for amino acids and dicarboxylic acid monoesters.
Application in Tracer Studies for Biological Systems
Once synthesized, isotopically labeled this compound serves as a tracer, allowing researchers to follow its path and transformation within a biological system without altering its chemical behavior. biorxiv.org This technique is fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. nih.gov
Metabolic Pathway Elucidation:
By introducing the labeled compound into cells, tissues, or whole organisms, scientists can track the incorporation of its isotopic atoms into downstream metabolites. nih.gov For example, if this compound is metabolized, the labeled atoms will appear in other molecules. Detecting these labeled products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy helps to map metabolic pathways. nih.govresearchgate.net
Given its structure as an amino acid derivative and a dicarboxylic acid monoester, it could potentially be involved in amino acid metabolism or fatty acid metabolism. hmdb.cakhanacademy.org Tracer studies could determine if it is a substrate for enzymes involved in these pathways, such as aminotransferases or dehydrogenases.
Table 2: Analytical Techniques for Isotopic Tracer Studies
| Technique | Information Provided |
| Mass Spectrometry (MS) | Detects the mass difference imparted by the isotope, allowing for the identification and quantification of labeled metabolites. |
| Nuclear Magnetic Resonance (NMR) | Detects atoms with different gyromagnetic ratios, providing detailed information about the exact position of the isotope within a molecule's structure. |
| Infrared (IR) Spectroscopy | Detects the difference in the vibrational modes of bonds containing the heavier isotope. |
This table summarizes common analytical methods used in isotopic labeling studies. nih.gov
Flux Analysis:
In quantitative tracer studies, the rate at which the isotopic label spreads through the metabolic network provides crucial information on the flux—or rate—of the pathways involved. researchgate.net For instance, if cells are supplied with a ¹³C-labeled this compound, the rate of appearance of ¹³C in metabolites of the tricarboxylic acid (TCA) cycle could indicate how this compound feeds into central carbon metabolism. biorxiv.orgbiorxiv.org Such experiments are vital for understanding how metabolic states change in various conditions, such as in cancer cells or during drug treatment. researchgate.net
While direct experimental data for this compound is pending, the established power of isotopic labeling and tracer studies in biochemistry and medicine provides a robust blueprint for future research into its biological roles.
Computational and Theoretical Investigations of 2 Amino 8 Methoxy 8 Oxooctanoate
Molecular Modeling and Quantum Chemical Studies
Molecular modeling and quantum chemical calculations are powerful tools for elucidating the intrinsic properties of a molecule. These in silico methods can provide detailed information about a compound's electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular properties. For a molecule like 2-Amino-8-methoxy-8-oxooctanoate, DFT calculations could determine various reactivity parameters. These parameters, often referred to as global reactivity descriptors, are derived from the conceptual DFT framework and help in understanding the chemical behavior of the molecule.
A hypothetical data table for such parameters is presented below. The values are illustrative and would need to be determined by actual DFT calculations.
| Reactivity Parameter | Symbol | Formula | Hypothetical Value |
| Chemical Hardness | η | (I-A)/2 | Value |
| Electronic Chemical Potential | µ | -(I+A)/2 | Value |
| Electrophilicity Index | ω | µ²/2η | Value |
| Electronegativity | χ | (I+A)/2 | Value |
| Softness | S | 1/2η | Value |
Note: I represents the ionization potential and A represents the electron affinity. These values would be calculated from the energies of the neutral, cationic, and anionic forms of the molecule.
Geometry Optimization and Conformational Analysis
Before predicting molecular properties, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule such as this compound, with its long carbon chain and rotatable bonds, multiple low-energy conformations may exist.
Conformational analysis would involve systematically exploring the potential energy surface to identify these different conformers and their relative energies. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.
Prediction of Molecular and Electronic Properties (e.g., HOMO/LUMO energies, molecular electrostatic potential)
Once the optimized geometry is obtained, various molecular and electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
The Molecular Electrostatic Potential (MEP) is another valuable property. It is a map of the electrostatic potential on the electron density surface of the molecule. The MEP can be used to visualize the charge distribution and to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are likely to be attacked by nucleophiles.
A hypothetical data table for these properties is shown below.
| Property | Abbreviation | Hypothetical Value (eV) |
| Energy of the Highest Occupied Molecular Orbital | E(HOMO) | Value |
| Energy of the Lowest Unoccupied Molecular Orbital | E(LUMO) | Value |
| HOMO-LUMO Energy Gap | ΔE | Value |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a compound in different environments.
Investigation of Dynamic Behavior in Solution and Protein Environments
MD simulations could be used to study the behavior of this compound in an aqueous solution. This would involve simulating the molecule surrounded by a large number of water molecules to understand its solvation, diffusion, and how it interacts with the surrounding solvent.
Furthermore, if this compound were to be investigated as a potential ligand for a protein, MD simulations could be performed on the molecule within the protein's binding site. This would allow for the study of its stability and conformational changes within the protein environment, providing insights that are not available from static models.
Ligand-Receptor Interaction Dynamics
When a ligand binds to a receptor, the interaction is not static. MD simulations can be used to explore the dynamic nature of these interactions. By simulating the ligand-receptor complex, researchers can analyze the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective ligands.
Docking Studies and Structure-Activity Relationship (SAR) Prediction
Prediction of Binding Modes with Target Enzymes and Proteins
No published research is available that details the prediction of binding modes of this compound with any target enzymes or proteins.
Computational Elucidation of Structure-Activity Relationships
There are no specific computational studies elucidating the structure-activity relationships of this compound in the public domain.
Analysis of Substituent Effects on Biological Activity
A formal analysis of the effects of substituents on the biological activity of this compound has not been reported in the scientific literature.
In Silico Prediction of Biochemical Fate
Metabolic Pathway Prediction and Enzyme Susceptibility
There are no available in silico predictions for the metabolic pathways or enzyme susceptibility of this compound.
Theoretical Analysis of Reaction Mechanisms and Transition States
No theoretical analyses of the reaction mechanisms and transition states involving this compound have been found in the reviewed literature.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Diverse Analogs
The development of novel synthetic routes to access a wider array of 2-Amino-8-methoxy-8-oxooctanoate analogs is a key area of future research. Current methods, while effective, may be limited in their ability to introduce diverse functionalities at specific positions along the carbon backbone. Researchers are exploring new strategies, including multicomponent reactions and C-H activation methodologies, to create a library of analogs with varied steric and electronic properties. These efforts aim to provide a broader range of molecular tools for probing biological systems and developing new materials.
Advanced Biocatalytic Strategies for Enantiopure Production
The production of enantiomerically pure this compound is crucial for many of its potential applications, particularly in the pharmaceutical and biomedical fields. While classical resolution techniques can be employed, there is a growing interest in developing advanced biocatalytic strategies for the direct synthesis of single enantiomers. The use of engineered enzymes, such as aminotransferases or lipases, in highly stereoselective reactions is a promising avenue. These biocatalytic methods offer the potential for greener, more efficient, and highly specific production of the desired enantiomer, avoiding the need for chiral auxiliaries or extensive purification steps.
Integration into Complex Supramolecular Assemblies
The self-assembly properties of this compound and its derivatives are being explored for the construction of complex supramolecular structures. The amino and ester functionalities can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, driving the formation of well-defined architectures such as nanotubes, vesicles, and gels. Future research will focus on controlling the self-assembly process to create functional materials with applications in drug delivery, tissue engineering, and catalysis. The ability to tune the properties of these materials by modifying the structure of the monomeric unit is a particularly exciting prospect.
Application in Chemical Proteomics and Metabolomics Research
In the fields of chemical proteomics and metabolomics, this compound can serve as a versatile scaffold for the design of chemical probes. By incorporating reporter tags, such as fluorophores or biotin (B1667282), onto the molecule, researchers can develop tools to study protein-protein interactions, enzyme activities, and metabolic pathways. The ester functionality can be designed to be a substrate for specific enzymes, allowing for activity-based protein profiling. Furthermore, labeled analogs of this compound can be used as internal standards in mass spectrometry-based metabolomics studies to accurately quantify related endogenous metabolites.
Development of Next-Generation Functionalized Bio-Conjugates
The development of next-generation functionalized bio-conjugates represents a significant future direction for this compound. Its primary amine provides a convenient handle for conjugation to biomolecules such as proteins, peptides, and nucleic acids. Researchers are exploring the use of this compound as a linker to attach therapeutic agents, imaging agents, or other functional moieties to biological targets. The length and flexibility of the octanoate (B1194180) chain can be systematically varied to optimize the properties of the resulting bio-conjugate, such as its stability, solubility, and biological activity. This approach holds promise for the development of more effective and targeted diagnostics and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
